

5-Ethylpiperidine-2,4-dione IUPAC name and CAS number 73290-32-1

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Compound of Interest

Compound Name: 5-Ethylpiperidine-2,4-dione

Cat. No.: B1418855

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An In-Depth Technical Guide to **5-Ethylpiperidine-2,4-dione**

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active natural products.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological activity. Within this broad class, the piperidine-2,4-dione core represents a particularly intriguing motif for drug discovery.[2] The presence of dual carbonyl groups offers rich opportunities for hydrogen bonding and further chemical modification, making it a valuable platform for constructing diverse compound libraries.[3] This guide provides a detailed technical overview of a specific derivative, **5-Ethylpiperidine-2,4-dione** (CAS Number: 73290-32-1), intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, established synthesis methodologies, and the broader context of its potential applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the bedrock of all subsequent research. **5-Ethylpiperidine-2,4-dione** is systematically named according to IUPAC nomenclature, and its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) number.

- IUPAC Name: **5-Ethylpiperidine-2,4-dione**

- CAS Number: 73290-32-1[4][5]
- Synonyms: 5-ethyl-2,4-piperidinedione

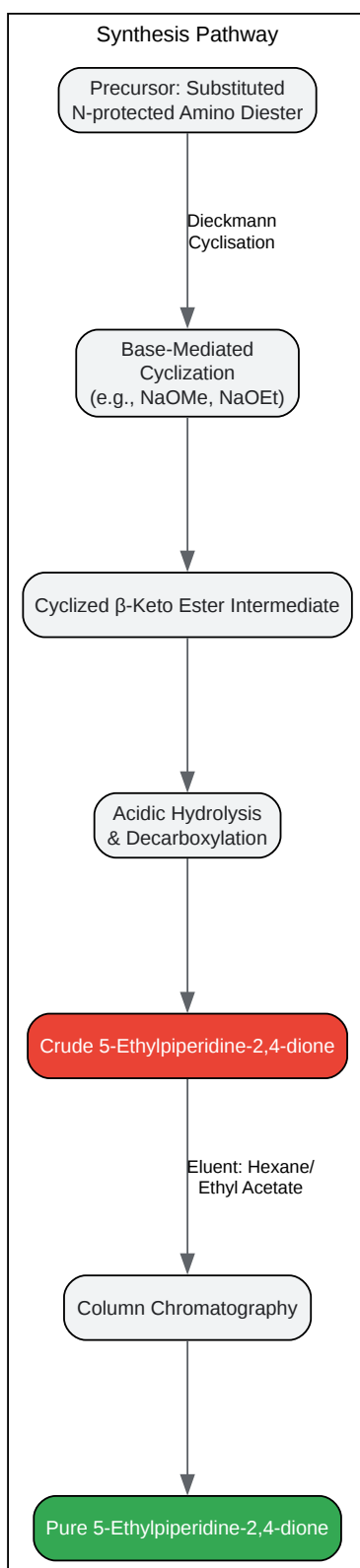
A summary of its key physicochemical properties is presented below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and analysis.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO ₂	[6]
Molecular Weight	141.17 g/mol	[6]
Physical Form	Solid	
InChI	1S/C7H11NO2/c1-2-5-4-8-7(10)3-6(5)9/h5H,2-4H2,1H3,(H,8,10)	
InChIKey	BIPNFYPMYSWIGH-UHFFFAOYSA-N	[6]
SMILES	<chem>CCC1CC(=O)NC(=O)C1</chem>	[6]
Purity (Typical)	≥95%	[6]
Storage Conditions	Sealed in dry, 2-8°C	
Topological Polar Surface Area (TPSA)	46.17 Å ²	[6]

Synthesis of 5-Ethylpiperidine-2,4-dione

The construction of the piperidine-2,4-dione ring system is most effectively achieved through intramolecular cyclization reactions. The Dieckmann cyclisation (or Dieckmann condensation) is a robust and widely employed method for synthesizing substituted piperidine-2,4-diones.[7] [8] This approach involves the base-mediated intramolecular condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the target dione.[8]

The causality behind this choice of methodology lies in its efficiency and regioselectivity. By starting with an appropriately substituted linear precursor, the base promotes the formation of an enolate which then attacks the second ester group, reliably forming the desired six-membered ring.



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*A generalized workflow for the synthesis of **5-Ethylpiperidine-2,4-dione**.*

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the principles of Dieckmann cyclisation for this class of compounds.^{[7][8]} It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product identity confirmed by spectroscopic methods.

- Preparation of the Precursor:
 - Synthesize the starting material, a suitable N-protected diethyl or dimethyl ester of a δ -amino acid bearing the required ethyl group at the gamma position (e.g., methyl 3-(methoxycarbonylmethyl)-pentanoate). This step is critical as the stereochemistry and substitution pattern of the final product are determined here.
- Dieckmann Cyclisation:
 - To a solution of the precursor diester in an anhydrous solvent (e.g., methanol or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium methoxide (NaOMe) portion-wise.^{[7][8]} The choice of base should correspond to the ester group to prevent transesterification.
 - Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.
 - Cool the reaction to room temperature and carefully quench by adding a dilute acid (e.g., 1M HCl) until the solution is neutral or slightly acidic.
- Hydrolysis and Decarboxylation:
 - The resulting cyclized β -keto ester is often directly subjected to acidic hydrolysis and decarboxylation by continued heating in the presence of the acid.^[8] This step removes the ester group at the 3-position to yield the target dione.
- Work-up and Purification:
 - Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

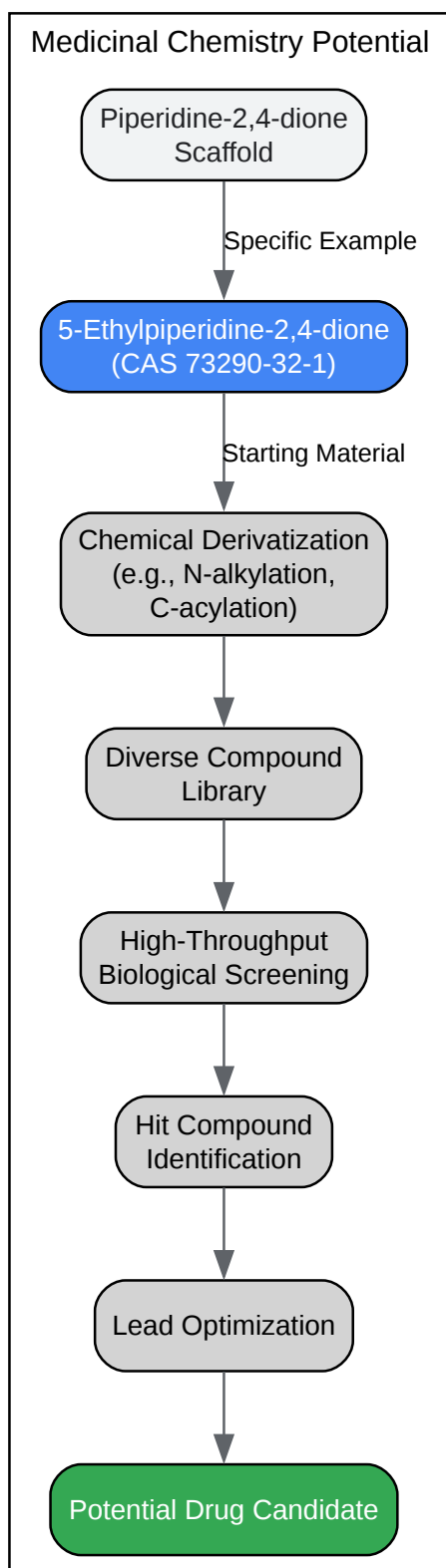
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude residue by column chromatography on silica gel, typically using an eluent system such as hexane/ethyl acetate, to afford the pure **5-ethylpiperidine-2,4-dione**.^[9]
- Characterization:
 - Confirm the identity and purity of the final product using standard analytical techniques, including ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).

Applications in Drug Development and Medicinal Chemistry

While specific biological activity data for **5-Ethylpiperidine-2,4-dione** is not extensively reported in peer-reviewed literature, the parent piperidine-2,4-dione scaffold is a recognized "privileged structure" in medicinal chemistry.^[2] Such structures are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the development of novel therapeutics.

The synthetic and medicinal potential of these dione-type molecules is significant.^[3] They serve as a modern platform for creating functionalized piperidine systems for various therapeutic areas, including oncology and infectious diseases.^{[2][3]} Research into related structures has shown that derivatives of piperidine and diones can exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.^{[10][11][12][13]}

The value of the 5-ethyl derivative lies in its potential as a building block. The ethyl group at the 5-position provides a specific lipophilic and steric profile that can be explored for optimizing binding to a biological target. Researchers can use this compound as a core to build a library of more complex molecules, leveraging the reactivity of the N-H group and the enolizable protons adjacent to the carbonyls for further derivatization.



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Logical progression from a core scaffold to a potential drug candidate.

Conclusion

5-Ethylpiperidine-2,4-dione, identified by CAS number 73290-32-1, is a well-defined chemical entity with significant potential for application in drug discovery and development. While direct evidence of its biological activity remains to be broadly published, its structural framework is rooted in the privileged piperidine-2,4-dione class, which is of high interest to medicinal chemists. The established synthetic routes, particularly the Dieckmann cyclisation, provide a reliable and scalable method for its preparation. For researchers in the field, this compound represents not just a molecule, but a strategic starting point for the rational design and synthesis of novel, biologically active agents for a range of therapeutic targets.

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